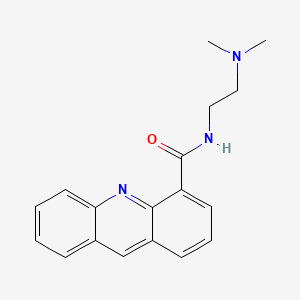

吖啶甲酰胺

描述

Acridine carboxamide is a chemotherapy agent that is being studied in the treatment of cancer . It belongs to the family of drugs called topoisomerase inhibitors . While the agent was well tolerated in Phase II clinical trials, it did not show efficacy when tested against various types of cancers .

Synthesis Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . In the first step, 2-arylamino benzoic acids were prepared by the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines . Then, the cyclization of compounds by PPA yielded acridone derivatives .Molecular Structure Analysis

The chemical formula of Acridine carboxamide is C18H19N3O . Its molecular weight is 293.370 . Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .Chemical Reactions Analysis

Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . They are characterized by unique physical and chemical properties, biological activities, and industrial applications .Physical And Chemical Properties Analysis

Acridine derivatives are characterized by their rigid structure, planarity, high thermal stability, and ability to donate electrons . They have found significant applications in organoelectronics, photophysics, material sciences, and biological sciences .科学研究应用

Cancer Treatment

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . It is critical to investigate how acridine derivatives function in cancer treatment . For example, the photocytotoxicity of propyl acridine acts against leukemia cell lines .

Alzheimer’s Disease Treatment

Acridine derivatives are also being researched for their potential in treating Alzheimer’s disease .

Bacterial and Protozoal Infections

Acridine derivatives have been found to be effective against bacterial and protozoal infections . Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents .

DNA Intercalation

DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Development of Luminous Materials

The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a focus of recent research .

Anti-Viral Applications

The acridone molecules, a type of acridine derivative, are at least one of the anti-viral components in the hepatic pharmaceutical active which probably function by inhibiting the growth and multiplication of the chronic hepatitis HBV and chronic hepatitis HCV in patients .

作用机制

Target of Action

Acridine Carboxamide, also known as DACA, primarily targets the enzyme DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, chromosome condensation, and chromatid separation .

Mode of Action

DACA interacts with its target, DNA topoisomerase II, in a unique way. It acts primarily as a topoisomerase II catalytic inhibitor . This means that DACA inhibits the segregation of daughter chromatids during anaphase . The unique planar ring structure of DACA allows it to act as a DNA intercalator , which means it can insert itself between the DNA base pairs, disrupting the DNA structure and function .

Biochemical Pathways

The primary biochemical pathway affected by DACA is the DNA replication and transcription process, due to its interaction with DNA topoisomerase II . By inhibiting this enzyme, DACA disrupts the normal cell cycle, particularly the segregation of daughter chromatids during anaphase . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The primary result of DACA’s action is the disruption of the normal cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of DACA can be influenced by several environmental factors. For example, the mode of delivery can impact the drug’s efficacy and toxicity . Additionally, DACA has been shown to be able to circumvent several types of drug resistance, making it potentially useful in cases where other treatments have failed .

未来方向

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of recent research .

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNERSKEKDZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237739 | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acridine carboxamide | |

CAS RN |

89459-25-6 | |

| Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine Carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACRIDINE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

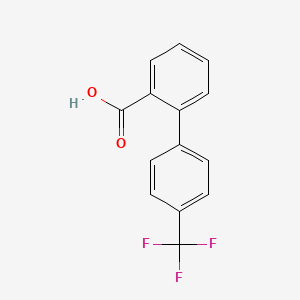

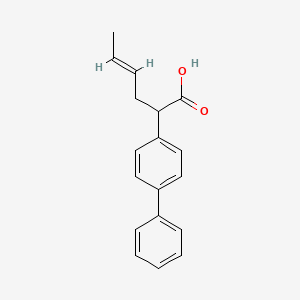

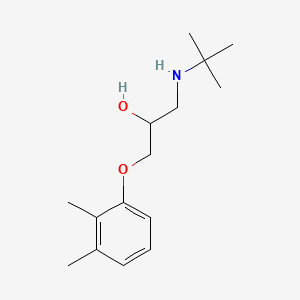

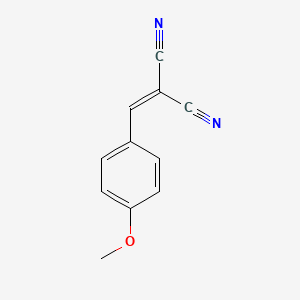

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)

![3-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)decahydro-2H-6,7,9-(epimethanetriyl)pentaleno[1,2-d]azepine-2,4(3H)-dione](/img/structure/B1683330.png)

![N'-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B1683345.png)

![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)

![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)